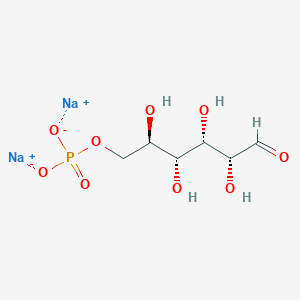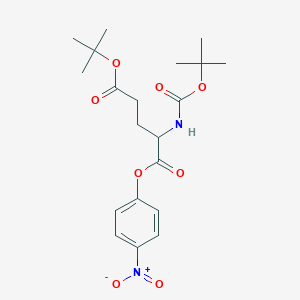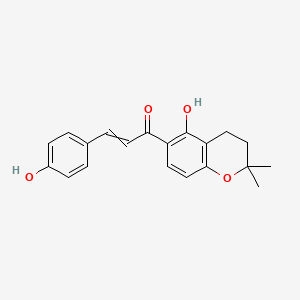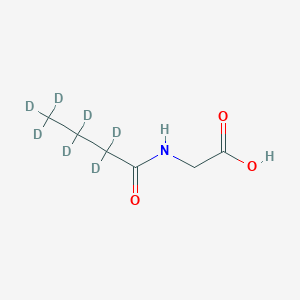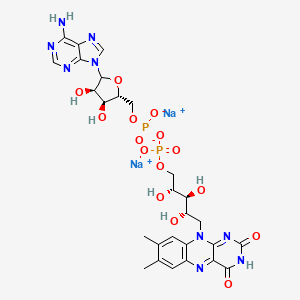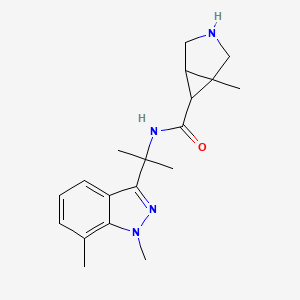
SSTR4 agonist 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SSTR4 agonist 4 is a potent agonist of somatostatin receptor subtype 4 (SSTR4). SSTR4 is expressed at relatively high levels in the hippocampus and neocortex, which are regions associated with memory and learning. This compound has shown potential in the treatment of Alzheimer’s disease and other central nervous system disorders .
Vorbereitungsmethoden
The preparation of SSTR4 agonist 4 involves the synthesis of N-(pyrrolidine-3-yl or piperidin-4-yl)acetamide derivatives. The synthetic route typically includes the formation of these derivatives through a series of chemical reactions involving pyrrolidine or piperidine and acetamide . Industrial production methods may involve large-scale tandem cyclization and metal-mediated reactions to ensure the production of stereochemically pure compounds .
Analyse Chemischer Reaktionen
SSTR4 agonist 4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
SSTR4 agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of somatostatin receptor agonists.
Medicine: Explored for its potential in treating Alzheimer’s disease, epilepsy, depression, and pain management
Wirkmechanismus
SSTR4 agonist 4 exerts its effects by binding to the somatostatin receptor subtype 4. This binding inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in the modulation of various signaling pathways, including the enhancement of potassium currents, inhibition of calcium currents, and inhibition of transient receptor potential vanilloid-1 and ankyrin-1 channels . These actions contribute to the compound’s analgesic and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
SSTR4 agonist 4 is unique compared to other similar compounds due to its high selectivity and potency for the somatostatin receptor subtype 4. Similar compounds include:
Consomatin Fj1: A venom-inspired peptide that mimics the endogenous hormone somatostatin and has shown potential in treating peripheral pain conditions.
SM-I-26: Another SSTR4 agonist that has demonstrated anti-inflammatory effects in microglia.
These compounds share similar mechanisms of action but differ in their molecular structures and specific applications.
Eigenschaften
Molekularformel |
C19H26N4O |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[2-(1,7-dimethylindazol-3-yl)propan-2-yl]-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C19H26N4O/c1-11-7-6-8-12-15(11)23(5)22-16(12)18(2,3)21-17(24)14-13-9-20-10-19(13,14)4/h6-8,13-14,20H,9-10H2,1-5H3,(H,21,24) |
InChI-Schlüssel |
SDEPJAJKFSLDGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3C4C3(CNC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
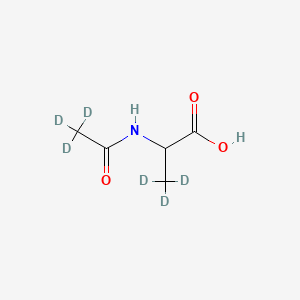

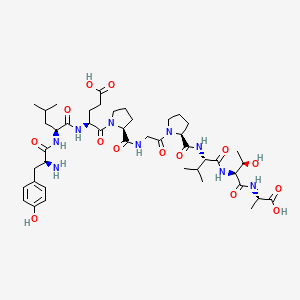
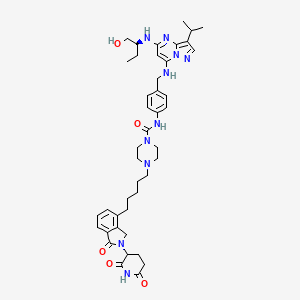
![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)
![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
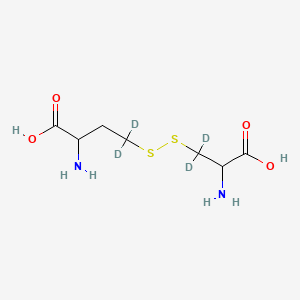
![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
